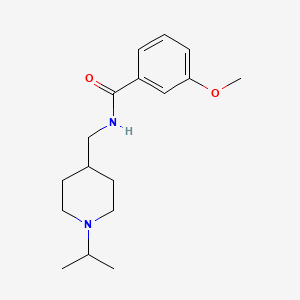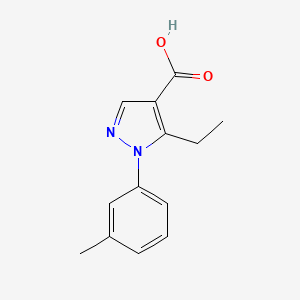
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “5-ethyl” and “1-(3-methylphenyl)” parts of the name suggest that it has ethyl and 3-methylphenyl groups attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazole ring and the attached groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Pyrazole derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in different solvents, and reactivity with other chemicals .Scientific Research Applications
Structural and Spectral Studies
Research on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlights their significance in combined experimental and theoretical studies. These compounds have been characterized by various techniques, including NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into their molecular structures and properties. Density functional theory (DFT) has been used to compare experimental chemical shifts with theoretical predictions, shedding light on the electronic transitions within these molecules (S. Viveka et al., 2016).
Pharmacological Investigations
Although direct studies on 5-ethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid may be limited, related compounds have been explored for their pharmacological potential. For instance, a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and investigated for their analgesic and anti-inflammatory activities, demonstrating the chemical versatility and potential therapeutic applications of pyrazole derivatives (P. D. Gokulan et al., 2012).
Coordination Polymers and Material Science
The utility of pyrazole derivatives extends into material science, where they have been used to construct coordination polymers with metals like Zn(II) and Cd(II). These polymers exhibit diverse structural arrangements and properties, such as chirality and luminescence, indicating the potential for these compounds in developing new materials with specific optical or structural characteristics (M. Cheng et al., 2017).
Chemical Synthesis and Reactivity
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used in synthetic chemistry for creating condensed pyrazoles via cross-coupling reactions, showcasing the reactivity and synthetic utility of pyrazole derivatives. These reactions lead to the formation of various condensed pyrazole structures, highlighting the role of such compounds in the development of new chemical entities (Eglė Arbačiauskienė et al., 2011).
Corrosion Inhibition
Pyrazole derivatives have also found applications as corrosion inhibitors for metals. Studies on compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate demonstrate their effectiveness in protecting mild steel against corrosion, with potential implications for industrial applications (P. Dohare et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-1-(3-methylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-12-11(13(16)17)8-14-15(12)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOKVIGFUSGAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC(=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2823203.png)
![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823205.png)
![(3As,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2823207.png)
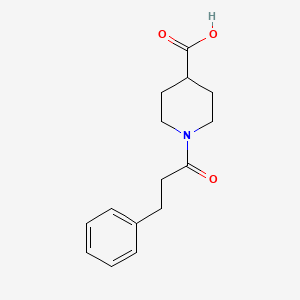
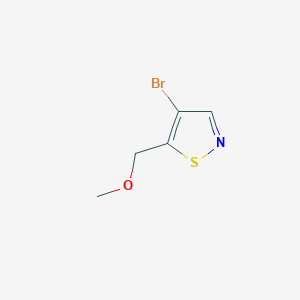
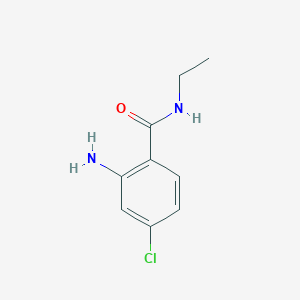
![6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2823211.png)
![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)
![{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone](/img/structure/B2823214.png)

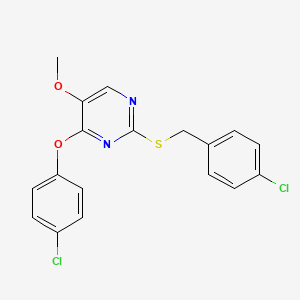
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2823217.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)
